1-(2-Propynyloxy)naphthalene
Overview
Description
1-(2-Propynyloxy)naphthalene is an organic compound with the molecular formula C13H10O. It is a derivative of naphthalene, where a propynyloxy group is attached to the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various receptors , suggesting that it may interact with specific proteins or enzymes in the body.
Mode of Action
The exact mode of action of 1-(2-Propynyloxy)naphthalene is not well-documented. It’s possible that the compound interacts with its targets through covalent bonding, given its propynyloxy functional group. This group contains a triple bond, which could potentially react with amino acids in proteins, altering their structure and function .
Biochemical Pathways
It’s worth noting that naphthalene, a structurally similar compound, is known to be metabolized by various bacterial species through several pathways
Pharmacokinetics
Studies on naphthalene, a related compound, suggest that its metabolites are stable enough to travel through the circulation and impact the lung . This might also be the case for this compound, but more research is needed to confirm this.
Result of Action
Given its structural similarity to naphthalene, it’s possible that it might have similar effects, such as forming adducts with proteins, which could lead to toxicity . .
Biochemical Analysis
Cellular Effects
There is limited information available on the cellular effects of 1-(2-Propynyloxy)naphthalene. Related compounds such as naphthalene have been shown to have effects on various types of cells These effects include changes in cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propynyloxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
Naphthol+Propargyl Bromide→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propynyloxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in substitution reactions where the propynyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-Propynyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- 1-(Propargyloxy)naphthalene
- 2-(Propynyloxy)naphthalene
- 1-(2-Butynyloxy)naphthalene
Comparison: 1-(2-Propynyloxy)naphthalene is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-prop-2-ynoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUJYDFTMPTTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171775 | |
Record name | Naphthalene, 1-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18542-45-5 | |
Record name | 1-Naphthalenyl propargyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18542-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-(2-propynyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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